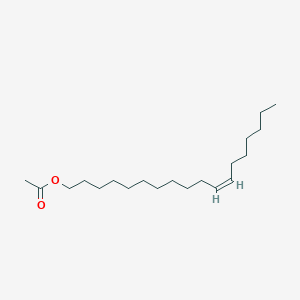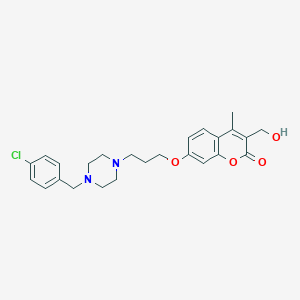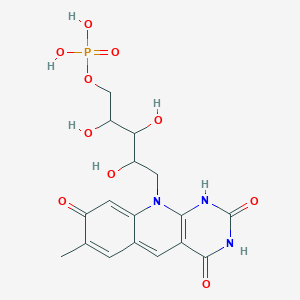
8-Dhdc-fmn
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-DHDC-FMN is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of riboflavin, which is a vitamin B2 essential for several metabolic processes in the body. In
Mecanismo De Acción
The mechanism of action of 8-DHDC-FMN involves its ability to act as a cofactor for several enzymes. This compound is essential for the proper functioning of several metabolic processes in the body, including the metabolism of carbohydrates, fats, and proteins. Additionally, 8-DHDC-FMN is involved in the regulation of cellular energy production.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 8-DHDC-FMN are widespread. This compound is involved in several metabolic processes, including the synthesis of DNA and RNA, the production of energy, and the metabolism of amino acids. Additionally, 8-DHDC-FMN has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-DHDC-FMN in lab experiments is its ability to act as a cofactor for several enzymes. This makes it an essential component in many biochemical assays. However, there are also limitations to the use of this compound. For example, the synthesis method is complex and requires specialized equipment and expertise. Additionally, the cost of producing 8-DHDC-FMN can be high, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of 8-DHDC-FMN in scientific research. One potential application is in the development of new drugs that target enzymes that require this compound as a cofactor. Additionally, 8-DHDC-FMN may have potential applications in the field of biotechnology, where it could be used to produce enzymes with specific properties. Finally, further research is needed to explore the potential health benefits of this compound and its derivatives.
Conclusion
In conclusion, 8-DHDC-FMN is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of riboflavin and is involved in several metabolic processes in the body. While there are limitations to its use in lab experiments, the potential applications of 8-DHDC-FMN are widespread, and further research is needed to explore its full potential.
Métodos De Síntesis
The synthesis of 8-DHDC-FMN involves the use of riboflavin as a starting material. Riboflavin is first converted to riboflavin-5-phosphate, which is then converted to 8-DHDC-FMN through a series of chemical reactions. The synthesis method is a multistep process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
8-DHDC-FMN has several potential applications in scientific research. One of the primary uses of this compound is in the field of biochemistry, where it is used as a cofactor for several enzymes. 8-DHDC-FMN is also used in studies that focus on the metabolism of riboflavin and its derivatives.
Propiedades
Número CAS |
104324-32-5 |
|---|---|
Nombre del producto |
8-Dhdc-fmn |
Fórmula molecular |
C17H20N3O10P |
Peso molecular |
457.3 g/mol |
Nombre IUPAC |
[2,3,4-trihydroxy-5-(7-methyl-2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentyl] dihydrogen phosphate |
InChI |
InChI=1S/C17H20N3O10P/c1-7-2-8-3-9-15(18-17(26)19-16(9)25)20(10(8)4-11(7)21)5-12(22)14(24)13(23)6-30-31(27,28)29/h2-4,12-14,22-24H,5-6H2,1H3,(H2,27,28,29)(H2,18,19,25,26) |
Clave InChI |
OOXOPPIFEYLFPX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)O)O)O)O |
SMILES canónico |
CC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)O)O)O)O |
Sinónimos |
8-demethyl-8-hydroxy-5-deaza-5-carba-FMN 8-DHDC-FMN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



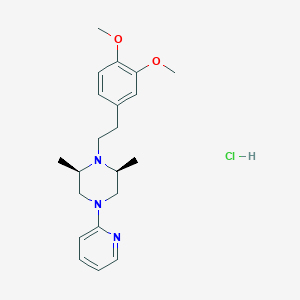
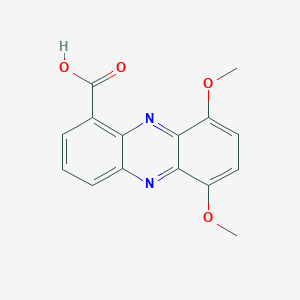
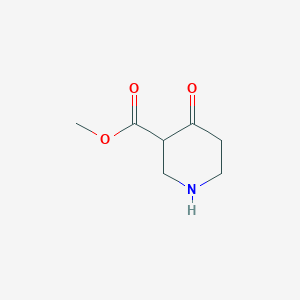
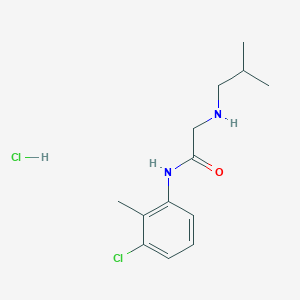
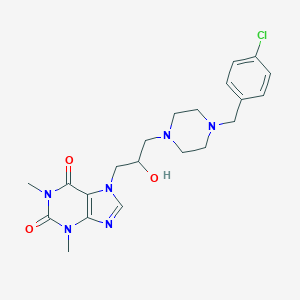
![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)
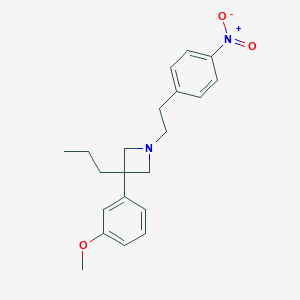
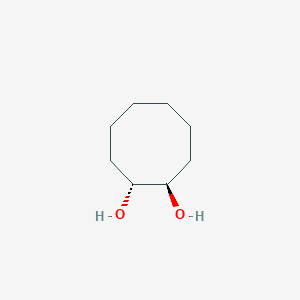
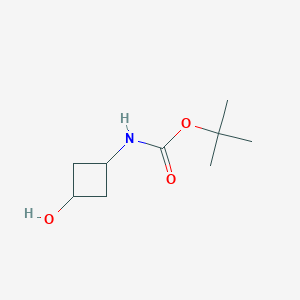
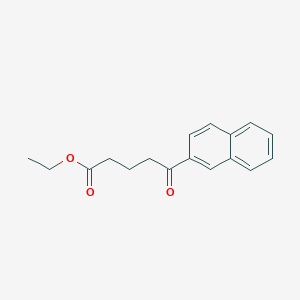
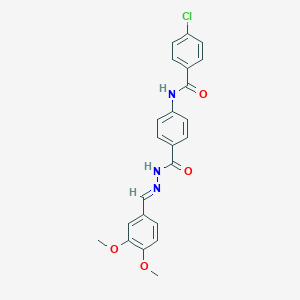
![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)
